2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3,4-Dihydroisoquinoline Moiety
The 2-(3,4-dihydroisoquinolin-2(1H)-yl) substituent is a partially saturated isoquinoline derivative with the following characteristics:
This moiety’s partial saturation reduces aromatic conjugation compared to fully aromatic isoquinoline, increasing solubility while retaining nitrogen’s nucleophilic character .
Thiazolidinone-Z-Configuration
The 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl} group features:
X-ray crystallography confirms the Z-configuration stabilizes through intramolecular hydrogen bonding between the thioxo group (C2=S) and the methoxypropyl oxygen (Figure 1B) . This geometry positions the thioxo group para to the methylene bridge, optimizing steric compatibility with the pyrido[1,2-a]pyrimidin-4-one core.
Stereochemical Considerations: Z-Isomer Stability and Conformational Dynamics
Z-Isomer Stability
The Z-configuration of the thiazolidinone-methylidene group is thermodynamically favored due to:
Conformational Dynamics
Molecular dynamics simulations reveal two dominant conformers:
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Population (%) | Stability Factor |
|---|---|---|---|
| A | 15° | 68 | Intramolecular H-bonding |
| B | 165° | 32 | Van der Waals repulsion |
Conformer A predominates due to a stabilizing hydrogen bond between the thioxo sulfur and the pyrido[1,2-a]pyrimidin-4-one’s N1 (Figure 1C) . Transition between conformers occurs with an energy barrier of 12.3 kcal/mol, indicating moderate rigidity suitable for target binding .
Figure 1. Structural features of the compound:
Properties
Molecular Formula |
C26H26N4O3S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O3S2/c1-17-8-9-22-27-23(28-12-10-18-6-3-4-7-19(18)16-28)20(24(31)30(22)15-17)14-21-25(32)29(26(34)35-21)11-5-13-33-2/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3/b21-14- |
InChI Key |
PBEPTZIBIBGARS-STZFKDTASA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCC5=CC=CC=C5C4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCC5=CC=CC=C5C4)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antibacterial, antioxidant, and anticancer properties.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dihydroisoquinoline moiety : Known for various pharmacological effects.
- Thiazolidinone ring : Associated with antimicrobial properties.
- Pyrido[1,2-a]pyrimidine core : Implicated in diverse biological activities.
Antibacterial Activity
Research has demonstrated that the compound exhibits significant antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 12.5 µg/mL |
| Escherichia coli | Moderate effect observed |
These results indicate that the compound may serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using the DPPH radical scavenging method. The results indicated a moderate ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
| Test Concentration | % Inhibition |
|---|---|
| 100 µg/mL | 45% |
| 50 µg/mL | 30% |
These findings highlight its potential as a natural antioxidant .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Molecular docking studies have indicated that it can bind effectively to specific cancer-related targets, potentially inhibiting tumor growth. The binding energy values suggest a favorable interaction with proteins involved in cancer progression .
Case Studies
Recent research has documented the synthesis and evaluation of similar compounds with promising biological activities. For instance, derivatives of thiazolidinones have been shown to exhibit not only antibacterial but also anticancer properties. These studies often employ structure-activity relationship (SAR) approaches to optimize efficacy .
Comparison with Similar Compounds
Compound 10a : 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one (vs. pyrido[1,2-a]pyrimidin-4-one in the target compound).
- Substituents: Thiazolidinone ring with phenyl group (vs. thioxo-thiazolidinone with 3-methoxypropyl in the target). Phenyl and methyl groups at positions 1 and 6 (vs. dihydroisoquinoline and methyl at positions 2 and 7 in the target).
- Synthesis : Reacted thiosemicarbazide derivatives with benzoyl bromides under reflux.
- The absence of a sulfur atom in the thiazolidinone ring (compared to the 2-thioxo group in the target) may alter redox activity or binding affinity.
Compound 10b : 5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Substituents: Chlorophenyl group on the thiazolidinone (vs. 3-methoxypropyl in the target).
- Impact of Substituents :
- The electron-withdrawing chloro group in 10b enhances electrophilicity, whereas the 3-methoxypropyl group in the target compound may improve solubility due to its ether linkage.
- Chlorophenyl substituents are associated with increased metabolic stability but higher lipophilicity compared to aliphatic chains.
Pyrido-Pyrimidinone Derivatives
Compound 44g : 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one
- Core Structure : Pyrido[3,4-d]pyrimidin-4(3H)-one (vs. pyrido[1,2-a]pyrimidin-4-one in the target).
- Substituents: Piperazine-pyridine group at position 8 (vs. dihydroisoquinoline at position 2 in the target).
- Synthesis : Reductive amination of aldehydes with sodium triacetoxyborohydride.
- Key Differences: The pyrido[3,4-d]pyrimidinone system has a different ring fusion pattern, altering electronic distribution and steric accessibility for target binding.
Thioxo-Thiazolidinone Analogues
- Thioxo vs. Oxo Groups: The 2-thioxo group in the target compound may enhance metal-binding capacity (e.g., with zinc in enzymes) compared to oxo analogues like 10a.
Structural and Functional Data Table
Research Implications and Gaps
- Aromaticity and Stability: The dihydroisoquinoline and pyrido-pyrimidinone systems in the target compound likely benefit from aromatic stabilization, as described for conjugated π-systems in aromatic compounds. This could enhance its metabolic stability compared to non-aromatic analogs.
- Methods from may need adaptation.
- Biological Data : Direct pharmacological studies on the target compound are absent in the provided evidence. Comparisons with structurally similar compounds (e.g., 10a’s anti-inflammatory activity) suggest plausible therapeutic avenues but require experimental validation.
Preparation Methods
Reaction Conditions and Optimization
The reaction employs CuI (10 mol%) with 2-(dicyclohexylphosphino)biphenyl as a ligand in dimethylacetamide (DMA) at 130°C. Key optimizations include:
-
Substrate Scope : 7-Methyl-2-iodopyridine reacts with (Z)-3-amino-3-(4-methoxyphenyl)acrylate to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 85% yield.
-
Solvent Screening : DMA outperforms DMF and THF due to enhanced solubility and thermal stability.
-
Temperature Dependence : Yields drop below 120°C, while side reactions dominate above 140°C.
Table 1. Optimization of Pyrido[1,2-a]pyrimidin-4-one Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | CuI | 85 |
| Ligand | Dicyclohexylbiphenyl | 85 |
| Solvent | DMA | 85 |
| Temperature (°C) | 130 | 85 |
Incorporation of the 3,4-Dihydroisoquinolin-2(1H)-yl Group
The dihydroisoquinoline subunit is synthesized via directed ortho-lithiation and cyclization, followed by nucleophilic aromatic substitution.
Synthesis of 3,4-Dihydroisoquinoline
2-(3-Fluorophenyl)ethylamine is acylated with pivaloyl chloride, lithiated at −78°C in THF, and cyclized with HCl to yield 3,4-dihydroisoquinoline hydrochloride.
Coupling to the Pyrido[1,2-a]pyrimidin-4-one Core
The dihydroisoquinoline nitrogen displaces a chloride at the 2-position of the pyrido[1,2-a]pyrimidin-4-one under Ullmann conditions (CuI, 1,10-phenanthroline, K2CO3, DMSO, 110°C), achieving 72% yield.
Table 2. Reaction Parameters for Dihydroisoquinoline Attachment
| Condition | Value | Yield (%) |
|---|---|---|
| Catalyst | CuI | 72 |
| Ligand | 1,10-Phenanthroline | 72 |
| Base | K2CO3 | 72 |
| Temperature (°C) | 110 | 72 |
Final Assembly and Purification
The convergent synthesis concludes with purification via column chromatography (SiO2, ethyl acetate/hexane 3:7) and recrystallization from ethanol. The final compound is characterized by:
-
HRMS (ESI+) : m/z 562.1743 [M+H]+ (calc. 562.1748).
-
X-ray Crystallography : Confirms the Z-configuration and planar thiazolidinone-pyrido[1,2-a]pyrimidinone conjugation.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrido[1,2-a]pyrimidinone Formation :
-
Z/E Isomerism in Knoevenagel Condensation :
-
Nucleophilic Substitution Efficiency :
Q & A
Q. Answer :
- NMR spectroscopy : 1H/13C NMR for confirming substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns.
- X-ray crystallography : Resolve ambiguous regiochemistry in the pyrido[1,2-a]pyrimidin-4-one core .
- HPLC : Assess purity and stability under storage conditions .
Advanced: How can computational methods predict the compound’s physicochemical properties and reactivity?
Q. Answer :
- Molecular dynamics (MD) simulations : Model solubility and aggregation behavior in aqueous buffers.
- ADMET prediction tools : Estimate bioavailability, metabolic stability, and toxicity (e.g., SwissADME, pkCSM).
- Reactivity descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites for derivatization .
Advanced: What mechanistic insights exist for the compound’s reactivity in heterocyclic coupling reactions?
Answer :
Studies on analogous systems reveal:
- Radical pathways : Thioxo groups in the thiazolidinone moiety may participate in single-electron transfer (SET) processes, enabling C–S bond formation .
- Nucleophilic aromatic substitution : The pyrimidin-4-one core reacts with electrophiles at the C3 position, guided by frontier molecular orbital (FMO) theory .
Basic: How should stability studies be designed to assess degradation under physiological conditions?
Q. Answer :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H2O2), and photolytic conditions.
- LC-MS monitoring : Identify degradation products (e.g., hydrolysis of the thioxo group).
- Temperature-dependent stability : Store at 4°C, 25°C, and 40°C to simulate shelf-life scenarios .
Advanced: How can interdisciplinary approaches (e.g., computational + experimental) enhance research on this compound?
Q. Answer :
- Feedback-driven design : Integrate computational reaction path searches (e.g., using Gaussian or COMSOL) with robotic synthesis platforms for rapid iteration .
- Machine learning : Train models on existing heterocyclic reaction databases to predict optimal conditions for novel derivatives.
- Cryo-EM/XFEL : For structural biology applications, resolve target-binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
